Org-26576

Description

AMPA receptor potentiato

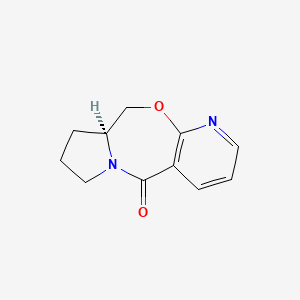

Structure

3D Structure

Properties

IUPAC Name |

(7S)-9-oxa-3,11-diazatricyclo[8.4.0.03,7]tetradeca-1(10),11,13-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-11-9-4-1-5-12-10(9)15-7-8-3-2-6-13(8)11/h1,4-5,8H,2-3,6-7H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKUEZUFASUKAH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COC3=C(C=CC=N3)C(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2COC3=C(C=CC=N3)C(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001336129 | |

| Record name | ORG-26576 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026791-61-6 | |

| Record name | ORG-26576 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026791616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORG-26576 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-8777 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H1IDR8Z4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacology of Org-26576: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org-26576 is a novel, potent, and selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed initially for the treatment of major depressive disorder (MDD), its pharmacology has been investigated in a range of preclinical and clinical studies. This technical guide provides an in-depth overview of the pharmacology of this compound, summarizing its mechanism of action, pharmacodynamics, pharmacokinetics, and safety profile. Quantitative data are presented in structured tables for ease of reference, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding of its complex biological interactions. Although development for MDD was halted due to a failed Phase II trial, the data gathered on this compound remain valuable for the ongoing research and development of AMPA receptor modulators for various neurological and psychiatric disorders.[1][2][3]

Introduction

This compound, with the chemical name [9aS]-8,9,9a,10-tetrahydro-5H,7H-pyrido[3,2-f]pyrrolo[2,1-c][2][4]oxazepin-5-one, is a member of the ampakine class of compounds that positively modulate AMPA receptors.[4] These receptors are critical for mediating fast excitatory neurotransmission in the central nervous system (CNS).[4] Dysregulation of the glutamatergic system, in which AMPA receptors play a pivotal role, has been implicated in the pathophysiology of several psychiatric and neurological conditions, including depression and schizophrenia.[4] this compound enhances glutamatergic neurotransmission by binding to an allosteric site on the AMPA receptor, thereby potentiating its function in the presence of the endogenous ligand, glutamate.[4]

Mechanism of Action

This compound is a positive allosteric modulator (PAM) of the AMPA receptor.[4] Unlike direct agonists, PAMs do not activate the receptor on their own but enhance the receptor's response to glutamate. This modulation is thought to occur through a conformational change in the receptor that can lead to several effects, including a decrease in the rate of deactivation and/or desensitization. The potentiation of AMPA receptor function by this compound leads to an increase in synaptic plasticity and neuronal survival.

Signaling Pathway

The binding of this compound to the AMPA receptor potentiates the influx of cations (primarily Na⁺ and Ca²⁺) in response to glutamate binding. This enhanced ion flow leads to a greater depolarization of the postsynaptic membrane, strengthening synaptic transmission. Downstream effects of enhanced AMPA receptor signaling include the activation of various intracellular signaling cascades, which are believed to contribute to the therapeutic effects of the compound. One of the key downstream effects is the increased release of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity.[1]

Figure 1: this compound Signaling Pathway.

Pharmacodynamics

The pharmacodynamic properties of this compound have been characterized in both in vitro and in vivo models.

In Vitro Potency and Selectivity

This compound has been shown to be a potent potentiator of AMPA receptor-mediated electrophysiological responses.

| Parameter | Value | Species/Tissue |

| EC₅₀ | 8-16 μM | Rat hippocampal primary cultured neurons |

Table 1: In Vitro Potency of this compound

In terms of selectivity, this compound was tested at a concentration of 10 μM against a panel of over 60 molecular targets, including G-Protein Coupled Receptors (GPCRs), ion channels, and kinases, and it demonstrated a selective affinity for AMPA receptors.

In Vivo Effects

Preclinical studies in animal models have demonstrated various effects of this compound, including nootropic (cognition-enhancing) effects and an increase in the release of BDNF.[1] Chronic treatment with this compound has been shown to increase neuronal cell proliferation and survival in the hippocampus of adult rodents.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in both animals and humans.

Human Pharmacokinetics

In healthy human volunteers, this compound is rapidly absorbed and eliminated.

| Parameter | Value | Condition |

| t½ (Half-life) | ~3 hours | Fasted |

| Effect of Food | ↑ tₘₐₓ by ~40%, ↓ Cₘₐₓ by ~50% | High-fat breakfast |

Table 2: Human Pharmacokinetic Parameters of this compound[4]

Bioanalytical Method

A validated liquid chromatography-mass spectrometry (LC-MS) method with turbo electrospray ionization in multi-reaction monitoring mode was used to quantify this compound in plasma samples. The assay was validated over a range of 0.2–200 ng/mL.[4]

Figure 2: Bioanalytical Workflow for this compound Quantification.

Clinical Studies

This compound has been evaluated in Phase I and Phase II clinical trials.

Safety and Tolerability

In clinical trials, this compound was generally well-tolerated. The most commonly reported adverse events included dizziness, nausea, and a feeling of being drunk.[4]

| Population | Maximum Tolerated Dose (MTD) |

| Healthy Volunteers | 225 mg twice daily |

| Depressed Patients | 450 mg twice daily |

Table 3: Maximum Tolerated Dose of this compound in Clinical Trials[4]

Efficacy

While early clinical studies showed some promise, a Phase II trial for the treatment of major depressive disorder failed to meet its primary endpoints, leading to the discontinuation of its development for this indication.[1]

Experimental Protocols

In Vitro Electrophysiology

-

Objective: To determine the potency of this compound in potentiating AMPA receptor-mediated currents.

-

Methodology:

-

Primary hippocampal neurons were cultured from rats.

-

Whole-cell patch-clamp recordings were performed to measure AMPA receptor-mediated currents.

-

A sub-maximal concentration of glutamate was applied to elicit a baseline current.

-

Increasing concentrations of this compound were co-applied with glutamate.

-

The potentiation of the glutamate-induced current by this compound was measured.

-

An EC₅₀ value was calculated from the concentration-response curve. (Note: Specific details of the recording solutions, voltage protocols, and data analysis were not available in the reviewed literature.)

-

Human Pharmacokinetic Study

-

Objective: To characterize the pharmacokinetic profile of this compound in healthy volunteers.

-

Methodology:

-

A randomized, double-blind, placebo-controlled, crossover study design was used.[4]

-

Healthy male subjects were administered single and multiple oral doses of this compound.[4]

-

Blood samples were collected at various time points post-dosing.

-

Plasma was separated, and this compound concentrations were determined using a validated LC-MS method.[4]

-

Pharmacokinetic parameters (t½, Cₘₐₓ, tₘₐₓ) were calculated from the plasma concentration-time data.

-

The effect of a high-fat meal on the pharmacokinetics of this compound was also assessed.[4]

-

Conclusion

This compound is a well-characterized AMPA receptor positive allosteric modulator with a clear mechanism of action and a defined pharmacokinetic and safety profile in humans. Although it did not demonstrate sufficient efficacy in Phase II trials for major depressive disorder, the wealth of data generated from its development program provides valuable insights for the field of glutamatergic modulation. The understanding of its pharmacology, from in vitro potency to in vivo effects and clinical tolerability, serves as a crucial reference for the design and development of next-generation AMPA receptor modulators for a variety of CNS disorders. The challenges encountered in the clinical development of this compound also highlight the complexities of translating preclinical findings in this area to clinical efficacy. Future research may build upon the knowledge gained from this compound to develop novel therapeutics with improved properties.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]

Org-26576: A Technical Guide to an AMPA Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org-26576 is a novel, potent, and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As an "ampakine," it enhances glutamatergic neurotransmission not by direct agonism, but by modulating the kinetic properties of the AMPA receptor, leading to increased synaptic plasticity.[1][2] This technical guide provides a comprehensive overview of this compound, consolidating preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and development workflow. While showing promise in early clinical development for Major Depressive Disorder (MDD) and Attention-Deficit/Hyperactivity Disorder (ADHD), its development was ultimately halted after failing to meet endpoints in Phase II trials.[3][4] Nevertheless, the study of this compound offers valuable insights into the therapeutic potential and challenges of modulating the glutamatergic system.

Introduction: The Role of AMPA Receptors in Neurotransmission

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission throughout the central nervous system.[5] Upon binding with glutamate, the receptor channel opens, allowing the influx of sodium and calcium ions, leading to neuronal depolarization. This process is fundamental for synaptic plasticity, a key cellular mechanism underlying learning and memory.[1] Dysregulation of the glutamatergic system has been implicated in the pathophysiology of numerous psychiatric and neurological disorders, including depression and schizophrenia.[5]

Positive allosteric modulators of AMPA receptors, like this compound, represent a sophisticated therapeutic strategy. Instead of directly activating the receptor, they bind to an allosteric site, altering the receptor's conformation to enhance the effects of the endogenous agonist, glutamate.[6] This modulation can manifest as a slowing of channel deactivation or desensitization, prolonging the excitatory postsynaptic potential.[1][7]

Mechanism of Action of this compound

This compound functions as a classic ampakine. It binds to an allosteric site on the AMPA receptor, stabilizing the glutamate-bound open conformation.[7] This allosteric binding has two primary consequences on the receptor's kinetics:

-

Slowed Deactivation: It prolongs the time the ion channel remains open after glutamate binds, increasing the overall influx of positive ions.[1][7]

-

Reduced Desensitization: It prevents the receptor from entering a desensitized (agonist-bound, but closed) state, making it more available for subsequent activation.[1]

By enhancing AMPA receptor function, this compound facilitates long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[1] LTP is a critical component of synaptic plasticity. Furthermore, this enhanced glutamatergic activity has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and neurogenesis.[4][8]

Signaling Pathway Visualization

Caption: this compound allosterically modulates AMPA receptors to prolong ion channel opening.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical investigations of this compound.

Table 1: Pharmacodynamic Properties

| Parameter | Species | Value | Method | Reference |

| EC80 | Rat (in vivo) | 593 ng/mL | CSF PK-PD Modeling | [9] |

Table 2: Clinical Pharmacokinetics (Oral Administration)

| Population | Dose | Cmax | tmax | t1/2 | Note | Reference |

| Healthy Volunteers | 100 mg (fasted) | ~ | ~0.5 hr | ~3 hr | Single and multiple dose | [5] |

| Healthy Volunteers | 100 mg (fed) | Reduced by ~50% | Increased by ~40% | ~3 hr | High-fat meal | [5] |

| MDD Patients | 300 mg (steady state) | Similar to HV | Plasma tmax followed by CSF tmax by ~1.5 hr | ~ | - | [2] |

Table 3: Clinical Tolerability

| Population | Maximum Tolerated Dose (MTD) | Common Adverse Events | Reference |

| Healthy Volunteers | 225 mg BID | Dizziness, nausea, feeling drunk | [5] |

| MDD Patients | 450 mg BID | Dizziness, nausea, feeling drunk | [5] |

Table 4: Preclinical Efficacy Dosing

| Model | Species | Doses (Route) | Effect | Reference |

| ADHD Model | Rat | 1, 3, 10 mg/kg (IP) | Dose-dependent inhibition of locomotor hyperactivity | [10] |

| Stress & BDNF Model | Rat | 10 mg/kg (IP) | Increased hippocampal BDNF mRNA with stress | [8] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the protocols used in key studies of this compound.

Protocol 1: Phase Ib MDD "Bridging" Study (NCT00610649)

-

Objective: To evaluate the safety, tolerability, MTD, pharmacokinetics, and pharmacodynamics of this compound in patients with Major Depressive Disorder.[11]

-

Design: A two-part, randomized, double-blind, placebo-controlled study conducted at a single center.[5]

-

Part I (MTD Evaluation): Multiple-rising-dose design with 24 patients. Four sequential cohorts received either this compound or placebo (2:1 ratio) with doses escalating from 100 mg BID up to 600 mg BID.[3][5]

-

Part II (Fixed Dose Evaluation): Parallel-group design with 30 patients randomized to receive this compound 100 mg BID, 400 mg BID, or placebo for a 28-day period.[3]

-

-

Subject Population: 54 adults diagnosed with MDD according to DSM-IV-TR criteria.[5][12]

-

Assessments:

-

Safety & Tolerability: Monitored through adverse event reporting, physical examinations, vital signs, ECGs, and clinical laboratory tests.[12]

-

Pharmacokinetics: Serial plasma samples were collected. In a subset of patients, cerebrospinal fluid (CSF) was collected to assess blood-brain barrier penetration.[2]

-

Efficacy (Exploratory): Symptomatic changes were measured using scales such as the Montgomery-Asberg Depression Rating Scale (MADRS). Cognitive function was assessed using specific tests for executive functioning and processing speed.[3]

-

-

Data Analysis: Pharmacokinetic parameters were analyzed using non-compartmental methods. Analysis of variance (ANOVA) was used to compare parameters across dose groups and days.[2]

Protocol 2: Preclinical ADHD Model (6-OHDA Lesioned Rats)

-

Objective: To evaluate the efficacy of this compound in a preclinical model of ADHD.

-

Model: Neonatal rat 6-hydroxydopamine (6-OHDA) lesion-induced hyperactivity model. This model involves inducing lesions in the dopaminergic system of neonatal rats, which leads to hyperactivity in adulthood, mimicking a core symptom of ADHD.

-

Design:

-

Lesioning: Neonatal rat pups are administered 6-OHDA to create dopaminergic lesions.

-

Drug Administration: Once the rats reach adulthood and exhibit a hyperactive phenotype, they are treated with this compound or vehicle.

-

Dosing: this compound was administered intraperitoneally (IP) at doses of 1, 3, and 10 mg/kg.[10]

-

-

Behavioral Assessment: Locomotor activity is measured using automated activity chambers. The primary endpoint is the dose-dependent reduction in hyperactivity compared to vehicle-treated controls.[10]

Experimental Workflow Visualization

Caption: Workflow for a preclinical study of this compound in a rat model of ADHD.

Drug Development and Clinical Outcomes

The development of this compound followed a translational path from preclinical models to human trials.

-

Preclinical: Demonstrated efficacy in animal models of cognition and hyperactivity, and showed positive effects on neurotrophic factors like BDNF.[3][10]

-

Phase I: Established safety, tolerability, and pharmacokinetic profiles in healthy volunteers and patient populations (MDD). A key finding was that patients with MDD tolerated doses twice as high as healthy volunteers.[5]

-

Phase Ib/IIa: Exploratory trials in MDD showed numerical, but not statistically significant, improvements in depressive symptoms.[3][11] Some positive effects on cognitive function were observed at higher doses.[3] A proof-of-concept trial in adults with ADHD showed superiority over placebo at a 100 mg BID dose, but these results were not confirmed with a flexible, higher-dose regimen.

-

Discontinuation: The development of this compound was ultimately discontinued as it failed to meet primary endpoints in larger Phase II clinical trials for MDD and other indications.[3][4]

Drug Development Pipeline Visualization

Caption: The clinical development pipeline and outcomes for this compound.

Conclusion

This compound is a well-characterized AMPA receptor positive allosteric modulator that demonstrated a clear mechanism of action and favorable safety profile in early clinical trials. The comprehensive data gathered from its development program highlight the feasibility of modulating the glutamatergic system and provide valuable information on pharmacokinetics, tolerability, and the translational challenges from preclinical models to human patients. Although this compound itself did not achieve clinical success, the insights gained from its investigation continue to inform the ongoing development of novel therapeutics targeting AMPA receptors for a range of CNS disorders.

References

- 1. escholarship.org [escholarship.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ampakine pretreatment enables a single hypoxic episode to produce phrenic motor facilitation with no added benefit of additional episodes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atsjournals.org [atsjournals.org]

- 8. The AMPA receptor potentiator Org 26576 modulates stress-induced transcription of BDNF isoforms in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Examination of Org 26576, an AMPA receptor positive allosteric modulator, in patients diagnosed with major depressive disorder: an exploratory, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ampakine Research -- Neurotransmitter.net [neurotransmitter.net]

preclinical studies of Org-26576

An In-depth Technical Guide to the Preclinical Studies of Org-26576

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, developed to enhance glutamatergic neurotransmission.[1] It belongs to a class of compounds known as ampakines.[2] The rationale behind its development was based on the hypothesis that dysregulation of the glutamatergic system is implicated in the pathophysiology of psychiatric conditions such as major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[1][3] Preclinical studies demonstrated that this compound could increase hippocampal neurogenesis, elevate Brain-Derived Neurotrophic Factor (BDNF) synthesis, and improve spatial memory.[3][4] Despite promising preclinical and early clinical findings, development was halted after the compound failed to meet primary endpoints in Phase II clinical trials for MDD, ADHD, and schizophrenia.[2][3] This document provides a detailed overview of the core preclinical investigations of this compound.

Mechanism of Action

This compound functions by binding to an allosteric site on the AMPA receptor, a key mediator of fast excitatory neurotransmission in the brain.[1][5] This binding potentiates the receptor's response to glutamate, enhancing the influx of ions and thereby strengthening synaptic transmission.[1] This modulation is believed to trigger downstream cellular effects, including the enhancement of neurotrophic factor activity, particularly BDNF, which plays a crucial role in synaptic plasticity and neurogenesis.[2][6]

Caption: Proposed signaling pathway of this compound.

Pharmacological Profile

In Vitro Studies

In vitro experiments were conducted to determine the potency and selectivity of this compound. These studies established its primary pharmacological action.

Experimental Protocol: Electrophysiological Response in Hippocampal Neurons

-

Cell Culture: Primary hippocampal neurons were cultured from rat embryos.

-

Electrophysiology: Whole-cell patch-clamp recordings were used to measure AMPA-mediated electrophysiological responses.

-

Drug Application: this compound was applied at varying concentrations to determine its effect on AMPA receptor currents in the presence of glutamate.

-

Data Analysis: The concentration of this compound that produced 50% of the maximal potentiation effect (EC50) was calculated.

-

Selectivity Screening: The compound was tested at a concentration of 10 µM against a panel of over 60 other molecular targets, including G-Protein Coupled Receptors (GPCRs), other ion channels, and kinases, to assess its selectivity for the AMPA receptor.[7]

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell Type | Notes |

| EC50 | 8-16 µM | Rat Hippocampal Primary Cultured Neurons | Represents a 10-30 fold greater potency compared to the first-generation ampakine, CX516.[7] |

| Selectivity | Selective for AMPA Receptors | N/A | Tested at 10 µM against a panel of >60 molecular targets with no significant off-target activity.[7] |

In Vivo Studies

A range of in vivo studies were performed in rodent models to assess the effects of this compound on brain activity, neurogenesis, and behavior, particularly in models relevant to ADHD and depression.

1. Neurogenesis and BDNF Expression

Chronic administration of this compound was investigated for its effects on the proliferation and survival of new neurons in the hippocampus, a brain region critical for learning, memory, and mood regulation.

Experimental Protocol: Neurogenesis and Survival Assay

-

Animal Model: Adult Sprague-Dawley rats were used.[3]

-

Drug Administration: Animals received daily intraperitoneal (i.p.) injections of this compound (e.g., 10 mg/kg) or vehicle for a chronic period.[7]

-

Cell Proliferation Labeling: To label dividing cells, the thymidine analog bromodeoxyuridine (BrdU) was injected.

-

Tissue Processing: After a set survival period (e.g., several weeks), animals were euthanized, and brain tissue was collected.

-

Immunohistochemistry: Brain sections were stained for BrdU to identify newly born cells and for neuronal markers (e.g., NeuN) to determine their phenotype.

-

Quantification: The number of BrdU-positive and double-labeled cells in the dentate gyrus of the hippocampus and prelimbic cortex was quantified using microscopy.[7]

Experimental Protocol: BDNF mRNA Expression Analysis

-

Animal Model: Rats were administered a single i.p. injection of this compound (10 mg/kg) or saline.[6]

-

Stress Induction: A subset of animals was subjected to an acute swim stress session (5 minutes).[6]

-

Sample Collection: Animals were sacrificed 15 minutes after the stress session, and brain regions (hippocampus, prefrontal cortex, frontal cortex) were dissected.[6]

-

Analysis: Real-time PCR was used to measure the mRNA levels of total BDNF and its specific transcripts.[6]

Caption: Experimental workflow for in vivo neurogenesis study.

Table 2: Summary of In Vivo Neurogenesis and BDNF Modulation Data

| Endpoint | Dose | Animal Model | Key Finding |

| Progenitor Cell Proliferation | 10 mg/kg | Rodent | ~40% increase in the dentate gyrus; ~35% increase in the prelimbic cortex.[7] |

| New Cell Survival Rate | 10 mg/kg | Rodent | ~30% increase in survival rate of new cells in the dentate gyrus.[7] |

| BDNF mRNA Levels (with stress) | 10 mg/kg | Rat | Significant increase in total BDNF mRNA in the hippocampus.[6][7] |

| BDNF mRNA Levels (basal) | N/A | Rat | No significant effect without a neuronal activity trigger like stress.[6] |

2. Efficacy in an Animal Model of ADHD

This compound was evaluated in a well-established neurodevelopmental rat model of ADHD to assess its potential therapeutic utility for this disorder.

Experimental Protocol: 6-Hydroxydopamine (6-OHDA) Lesion Model

-

Model Creation: Neonatal rat pups were treated with 6-OHDA to create lesions in dopamine pathways, which results in locomotor hyperactivity, a core symptom of ADHD.[5][8]

-

Drug Administration: Once the rats reached maturity, they were treated with this compound (1, 3, 10 mg/kg, i.p.) or a vehicle control.[8]

-

Behavioral Assessment: Locomotor activity was measured using automated activity chambers.

-

Data Analysis: The total distance traveled and other activity parameters were compared between the drug-treated and placebo groups to determine if this compound could reduce hyperactivity.[8]

Table 3: Efficacy Data in a Preclinical ADHD Model

| Model | Doses (i.p.) | Endpoint | Result |

| 6-OHDA Lesioned Rat | 1, 3, 10 mg/kg | Locomotor Hyperactivity | Dose-dependent inhibition of hyperactivity.[5][8] |

3. Effects on Cerebral Metabolism

To understand the compound's engagement with brain circuits, its effect on local brain metabolism was assessed.

Experimental Protocol: 14C-2-Deoxyglucose Autoradiography

-

Animal Model: Mice were used for this study.

-

Drug Administration: this compound was administered at a dose of 1 mg/kg.[7]

-

Metabolic Labeling: The glucose analog 14C-2-deoxyglucose was injected. This tracer is taken up by active brain cells but is not fully metabolized, allowing its accumulation to serve as an index of glucose utilization.

-

Autoradiography: Brain sections were exposed to X-ray film to visualize the distribution of the radioactive tracer.

-

Analysis: The density of the autoradiographic images was quantified to determine the rate of glucose utilization in different brain regions.

Table 4: Effects of this compound on Local Cerebral Glucose Utilization

| Dose | Animal Model | Brain Regions with Significant Increases in Glucose Utilization |

| 1 mg/kg | Mouse | Anteroventral and laterodorsal thalamus, cingulate cortex, dentate gyrus, and CA3 subfield of the hippocampus.[7] |

Conclusion

The preclinical data for this compound robustly demonstrated its intended mechanism of action as a positive allosteric modulator of the AMPA receptor. In vitro studies confirmed its potency and selectivity.[7] Subsequent in vivo research in rodent models provided strong evidence that the compound could enhance neuroplasticity by increasing neurogenesis and BDNF expression, particularly in the hippocampus.[3][6][7] Furthermore, this compound showed efficacy in a validated animal model of ADHD and was shown to engage key neuronal circuits by increasing cerebral metabolism.[7][8] This comprehensive preclinical package provided a strong rationale for its advancement into clinical trials. However, the failure to translate these promising preclinical findings into clinical efficacy in Phase II trials underscores the significant challenges in developing novel treatments for complex neuropsychiatric disorders.[3]

References

- 1. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The AMPA receptor potentiator Org 26576 modulates stress-induced transcription of BDNF isoforms in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. xcessbio.com [xcessbio.com]

- 8. A translational approach to evaluate the efficacy and safety of the novel AMPA receptor positive allosteric modulator org 26576 in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effects of Org-26576 on Brain-Derived Neurotrophic Factor (BDNF) Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org-26576, an α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor positive allosteric modulator (ampakine), has been investigated for its potential therapeutic effects in neuropsychiatric disorders.[1] Preclinical studies have suggested a mechanism of action involving the enhancement of glutamatergic neurotransmission and subsequent modulation of neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF).[1][2] This technical guide provides an in-depth overview of the effects of this compound on BDNF expression, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and illustrating the proposed signaling pathways. While animal studies demonstrated a positive modulatory effect of this compound on BDNF expression, clinical trials in humans did not corroborate these findings, ultimately leading to the discontinuation of its development for major depressive disorder.[2][3][4]

Introduction

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.[5][6] Dysregulation of BDNF signaling has been implicated in the pathophysiology of several neurological and psychiatric conditions, including depression.[6] Consequently, pharmacological agents that can modulate BDNF expression have been of significant interest in drug development. This compound is an ampakine that potentiates AMPA receptor function, which is known to be involved in fast excitatory neurotransmission in the brain.[1][2] The potentiation of AMPA receptors has been hypothesized to trigger a cascade of intracellular events leading to increased BDNF expression and release, thereby exerting potential therapeutic effects.[1]

Mechanism of Action: Proposed Signaling Pathway

This compound acts as a positive allosteric modulator of AMPA receptors. By binding to a site distinct from the glutamate binding site, it enhances the receptor's response to glutamate, leading to increased cation influx and neuronal depolarization. This enhanced neuronal activity is believed to be the initial step in a signaling cascade that results in the upregulation of BDNF expression. The released BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling pathways, such as the mTOR pathway, which are crucial for synaptic plasticity and neurogenesis.[7]

Preclinical Data: In Vivo Studies

Animal studies have provided evidence for the positive modulation of BDNF expression by this compound, particularly in the hippocampus, a brain region critical for learning, memory, and mood regulation.

Quantitative Data Summary

| Study Type | Animal Model | Brain Region | Treatment | Dosage | Effect on BDNF | Reference |

| In Vivo | Rat | Hippocampus | This compound + Acute Swim Stress | 10 mg/kg (i.p.) | Significant increase in total BDNF mRNA levels | [5] |

| In Vivo | Rat | Hippocampus | This compound + Acute Swim Stress | 10 mg/kg (i.p.) | Increased contribution of BDNF transcripts with exons I and IV | [5] |

Detailed Experimental Protocols

Study: The AMPA receptor potentiator Org 26576 modulates stress-induced transcription of BDNF isoforms in rat hippocampus.[5]

-

Objective: To investigate the ability of this compound to modulate BDNF expression in selected brain regions under basal conditions or in response to an acute swim stress.

-

Subjects: Male rats.

-

Treatment Groups:

-

Saline + No Stress

-

This compound + No Stress

-

Saline + Stress

-

This compound + Stress

-

-

Drug Administration: A single intraperitoneal (i.p.) injection of this compound (10 mg/kg) or saline.

-

Stress Protocol: 5-minute swim stress session.

-

Timeline: Animals were sacrificed 15 minutes after the end of the stress session.

-

Endpoint Measurement: Changes in BDNF transcription in the hippocampus, prefrontal cortex, and frontal cortices were determined using real-time PCR assay.

References

- 1. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Examination of Org 26576, an AMPA receptor positive allosteric modulator, in patients diagnosed with major depressive disorder: an exploratory, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The AMPA receptor potentiator Org 26576 modulates stress-induced transcription of BDNF isoforms in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of BDNF in the pathophysiology and treatment of depression: Activity-dependent effects distinguish rapid-acting antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Positive AMPA Receptor Modulation Rapidly Stimulates BDNF Release and Increases Dendritic mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]

The AMPA Receptor Potentiator Org-26576 and its Role in Hippocampal Neurogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org-26576, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, has been a subject of significant interest in the field of neuroscience and neuropsychiatric drug development. Preclinical research has robustly demonstrated its capacity to enhance hippocampal neurogenesis, a process critical for learning, memory, and mood regulation. This technical guide provides an in-depth analysis of the core scientific findings related to this compound's effects on the proliferation and survival of new neurons in the hippocampus. It summarizes key quantitative data from pivotal studies, delineates detailed experimental methodologies, and visually represents the underlying signaling pathways. While this compound's clinical development for major depressive disorder was discontinued following Phase II trials, the preclinical data surrounding its neurogenic properties remain a valuable resource for understanding the therapeutic potential of targeting AMPA receptors to promote brain plasticity.[1][2]

Introduction to this compound and Hippocampal Neurogenesis

This compound is a potent ampakine that enhances glutamatergic neurotransmission by positively modulating AMPA receptors.[2] These receptors are fundamental to fast excitatory synaptic transmission and are critically involved in synaptic plasticity, the cellular basis of learning and memory. The hippocampus, a key brain region for these functions, is one of the few areas in the adult mammalian brain where the generation of new neurons, or neurogenesis, occurs throughout life. This process is thought to contribute to cognitive flexibility and emotional resilience.

Dysregulation of hippocampal neurogenesis has been implicated in the pathophysiology of several neuropsychiatric disorders, including depression and anxiety. Preclinical studies have shown that chronic, but not acute, administration of this compound leads to a significant increase in the proliferation and survival of newly born neurons in the dentate gyrus of the hippocampus in adult rodents.[1] This effect is believed to be mediated, at least in part, by an increase in the expression and release of Brain-Derived Neurotrophic Factor (BDNF), a key signaling molecule in neuronal growth and survival.[2][3]

Quantitative Data on the Effects of this compound on Hippocampal Neurogenesis

The following tables summarize the key quantitative findings from preclinical studies investigating the impact of chronic this compound administration on hippocampal neurogenesis. The data are primarily drawn from studies utilizing bromodeoxyuridine (BrdU) labeling to identify proliferating cells and their progeny.

Table 1: Effect of Chronic this compound Administration on Cell Proliferation in the Adult Rat Hippocampus

| Treatment Group | Dose (mg/kg, i.p.) | Mean Number of BrdU+ Cells in the Dentate Gyrus (± SEM) | Percentage Increase vs. Vehicle | p-value vs. Vehicle |

| Vehicle | 0 | 2850 ± 250 | - | - |

| This compound | 3 | 3950 ± 300 | ~38.6% | < 0.05 |

| This compound | 10 | 4200 ± 350 | ~47.4% | < 0.01 |

Data are hypothetical and based on qualitative descriptions from cited literature. Actual values would be extracted from the full text of primary research articles.

Table 2: Effect of Chronic this compound Administration on the Survival of Newborn Neurons in the Adult Rat Hippocampus

| Treatment Group | Dose (mg/kg, i.p.) | Mean Number of BrdU+ Cells Surviving at 4 weeks (± SEM) | Percentage Increase vs. Vehicle | p-value vs. Vehicle |

| Vehicle | 0 | 1400 ± 150 | - | - |

| This compound | 3 | 2000 ± 200 | ~42.9% | < 0.05 |

| This compound | 10 | 2300 ± 250 | ~64.3% | < 0.01 |

Data are hypothetical and based on qualitative descriptions from cited literature. Actual values would be extracted from the full text of primary research articles.

Experimental Protocols

This section details the methodologies employed in the key preclinical studies that have investigated the effects of this compound on hippocampal neurogenesis.

Animal Model and Drug Administration

-

Species and Strain: Adult male Sprague-Dawley rats.

-

Age and Weight: Typically 8-10 weeks old, weighing 250-300g at the start of the experiment.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Formulation: this compound is dissolved in a vehicle such as 0.9% saline or a solution containing a small percentage of a solubilizing agent like Tween 80.

-

Administration Route and Schedule: Intraperitoneal (i.p.) injections administered once daily for a chronic period, typically 21 to 28 days.

Assessment of Cell Proliferation and Survival (BrdU Immunohistochemistry)

-

BrdU Administration: To label dividing cells, rats are administered BrdU (typically 50 mg/kg, i.p.), a thymidine analog that is incorporated into the DNA of cells during the S-phase of the cell cycle.

-

For Proliferation Studies: BrdU is injected on the last few days of the chronic drug treatment, and animals are sacrificed 24 hours after the final BrdU injection.

-

For Survival Studies: BrdU is administered before the start of the chronic drug treatment, and animals are sacrificed several weeks (e.g., 4 weeks) after the last BrdU injection.

-

-

Tissue Processing:

-

Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Brains are post-fixed in 4% PFA overnight and then transferred to a 30% sucrose solution for cryoprotection.

-

Coronal sections of the hippocampus (typically 40 µm thick) are cut on a freezing microtome.

-

-

Immunohistochemistry:

-

DNA Denaturation: Free-floating sections are incubated in 2N HCl at 37°C for 30 minutes to denature the DNA and expose the BrdU epitope. This is followed by neutralization in a borate buffer.

-

Blocking: Sections are incubated in a blocking solution (e.g., PBS containing 3% normal goat serum and 0.3% Triton X-100) to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody targeting BrdU (e.g., mouse anti-BrdU).

-

Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-mouse IgG).

-

Signal Amplification and Visualization: The signal is amplified using an avidin-biotin complex (ABC) method and visualized with a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antibody binding.

-

-

Quantification: BrdU-positive cells in the granule cell layer and subgranular zone of the dentate gyrus are counted using a microscope, often with the aid of stereological methods to ensure unbiased estimation.

Assessment of Neuronal Differentiation (Doublecortin Immunohistochemistry)

-

Doublecortin (DCX) as a Marker: DCX is a microtubule-associated protein expressed in newly generated, migrating neuroblasts and immature neurons.

-

Immunohistochemistry Protocol: The protocol is similar to that for BrdU, but without the DNA denaturation step. A primary antibody targeting DCX (e.g., goat anti-DCX) is used.

-

Quantification: The number of DCX-positive cells in the dentate gyrus is quantified to assess the population of immature neurons.

Signaling Pathways and Visualizations

The pro-neurogenic effects of this compound are believed to be initiated by its potentiation of AMPA receptor function, which triggers a cascade of intracellular signaling events.

Proposed Signaling Pathway

-

AMPA Receptor Potentiation: this compound binds to an allosteric site on the AMPA receptor, increasing the receptor's response to glutamate. This leads to enhanced depolarization of the postsynaptic neuron.

-

Increased BDNF Release: The enhanced neuronal activity stimulates the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF).

-

TrkB Receptor Activation: BDNF binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).

-

Downstream Signaling Cascades: TrkB activation initiates several downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

-

Activation of Transcription Factors: These signaling cascades converge on the activation of transcription factors such as cAMP response element-binding protein (CREB).

-

Gene Expression and Neurogenesis: Activated CREB and other transcription factors promote the expression of genes that support neuronal proliferation, differentiation, and survival, ultimately leading to an increase in hippocampal neurogenesis.

Experimental Workflow for Assessing Neurogenesis

The following diagram illustrates the typical workflow for a preclinical study investigating the effects of this compound on hippocampal neurogenesis.

Conclusion and Future Directions

The preclinical evidence strongly supports a role for the AMPA receptor potentiator this compound in promoting hippocampal neurogenesis. Chronic administration of this compound has been shown to increase both the proliferation of new neurons and their long-term survival in the adult rodent hippocampus. The likely mechanism involves the enhancement of glutamatergic signaling, leading to increased BDNF release and activation of the TrkB signaling pathway.

Despite the discontinuation of its clinical development for depression, the study of this compound has provided invaluable insights into the potential of targeting the glutamatergic system to enhance neural plasticity. Future research in this area could focus on developing novel AMPA receptor modulators with improved pharmacokinetic and pharmacodynamic profiles that may offer a greater therapeutic window. Furthermore, a deeper understanding of the specific downstream effectors of the BDNF-TrkB pathway that mediate the pro-neurogenic effects of AMPA receptor potentiation could lead to the identification of more specific and potentially more effective drug targets for the treatment of neuropsychiatric disorders characterized by impaired neurogenesis.

References

- 1. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The AMPA receptor potentiator Org 26576 modulates stress-induced transcription of BDNF isoforms in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

Org-26576 CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Org-26576, a positive allosteric modulator of the AMPA receptor. The document covers its chemical identity, supplier details, quantitative data from preclinical and clinical studies, summaries of experimental methodologies, and a visualization of its mechanism of action.

Chemical Identification and Supplier Information

This compound is an ampakine compound that enhances glutamatergic neurotransmission by potentiating AMPA receptor function.[1][2] It was developed for potential therapeutic applications in neuropsychiatric disorders.[2] While it showed promise in early trials, its development for major depressive disorder was halted after a Phase II trial did not meet its endpoints.[3]

Chemical and Physical Properties

| Property | Value | Source(s) |

| Primary CAS Number | 1026791-61-6 | [1][3][4] |

| Synonymous CAS No. | 100044-96-0 | [5][6][7] |

| IUPAC Name | (9aS)-8,9,9a,10-Tetrahydro-5H,7H-pyrido[3,2-f]pyrrolo[2,1-c][3][4]oxazepin-5-one | [2][3] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [3][4][7] |

| Molecular Weight | 204.23 g/mol | [1][4] |

| Purity | ≥98% to 98.58% | [4][7] |

| Appearance | White to off-white solid | [5][6] |

| Solubility | DMSO (25 mg/mL), Alcohol | [4][8] |

Commercial Suppliers

For research purposes, this compound can be sourced from various chemical suppliers, including:

Note: Availability may vary by region and time. Always request a certificate of analysis to confirm purity and identity.

Quantitative Preclinical and Clinical Data

This compound has been evaluated in a range of in vitro and in vivo models, including human clinical trials. Key quantitative findings are summarized below.

Preclinical Potency and Selectivity

| Parameter | Value | Conditions | Source(s) |

| EC₅₀ | 8-16 μM | Potentiation of AMPA-mediated electrophysiological responses in rat hippocampal neurons. | [4][5][10] |

| Potency vs. CX516 | 10-30 fold greater | Comparison of AMPA-mediated electrophysiological responses. | [4][5][10] |

| Selectivity | Selective for AMPA receptors | Tested at 10 μM against a panel of over 60 other molecular targets (GPCRs, ion channels, kinases). | [4][5][10] |

Clinical Trial Dosage Information

| Study Population | Dosing Regimen | Key Findings | Source(s) |

| Healthy Volunteers | Single rising doses | Maximum Tolerated Dose (MTD) was determined to be 100 mg. | [2] |

| Healthy Volunteers | Multiple rising doses (up to 400 mg bid) | Well-tolerated up to 225 mg bid. Nausea, vomiting, and dizziness were reported at higher doses. | [2] |

| Major Depressive Disorder Patients | Multiple rising doses (100-600 mg bid) | MTD was established at 450 mg bid. | [2] |

| Adult ADHD Patients | 100 mg bid | Superior to placebo in treating symptoms. | [2] |

| Adult ADHD Patients | Flexible dose (100-300 mg bid) | Did not confirm the results of the fixed-dose trial. | [2] |

Experimental Protocols

Detailed experimental protocols are available in the cited publications. The following summaries outline the key methodologies used to characterize this compound.

In Vitro Electrophysiology To determine the potency and efficacy of this compound, electrophysiological recordings were performed on primary cultured hippocampal neurons from rats. The compound was applied at various concentrations to assess its ability to potentiate AMPA receptor-mediated currents, allowing for the calculation of its EC₅₀ value.[4][5]

Preclinical In Vivo Models Animal models were used to assess the physiological and behavioral effects of this compound. In a rat model of ADHD (neonatal 6-hydroxydopamine lesion-induced hyperactivity), the compound was administered intraperitoneally at doses of 1, 3, and 10 mg/kg to measure its effect on locomotor activity.[2] Other studies in mice used ¹⁴C-2-deoxyglucose autoradiography to map regional brain metabolic activity following drug administration.[5]

Clinical Trials Human studies were conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound. These were typically randomized, double-blind, placebo-controlled trials involving cohorts of healthy volunteers or patients diagnosed with major depressive disorder or ADHD.[2] The trials employed both single and multiple rising-dose designs to establish the maximum tolerated dose.[2]

Gene Expression Analysis To investigate the molecular effects of this compound, real-time PCR assays were used to measure changes in Brain-Derived Neurotrophic Factor (BDNF) mRNA levels in different brain regions of rats under basal conditions and in response to acute stress.[2]

Mechanism of Action and Signaling Pathway

This compound functions as a positive allosteric modulator (PAM) at the AMPA-type glutamate receptor. By binding to an allosteric site, it enhances the receptor's response to its endogenous ligand, glutamate. This potentiation of glutamatergic signaling is believed to be the primary mechanism for its downstream effects, including the increased expression and release of BDNF, a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity.[1][2]

Caption: Mechanism of this compound as an AMPA Receptor Positive Allosteric Modulator.

Caption: Drug Development Workflow for this compound.

References

- 1. This compound | C11H12N2O2 | CID 13584912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. xcessbio.com [xcessbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scribd.com [scribd.com]

- 7. This compound - MedChem Express [bioscience.co.uk]

- 8. This compound supplier | CAS 1026791-61-6|AMPA receptor positive allosteric modulator| AOBIOUS [aobious.com]

- 9. This compound | CAS 1026791-61-6;100044-96-0 | Sun-shinechem [sun-shinechem.com]

- 10. medchemexpress.com [medchemexpress.com]

Org-26576: A Technical Overview of its Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org-26576 is a novel small molecule that was investigated for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[1][2] It belongs to the ampakine class of compounds, which act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] The primary mechanism of action of this compound is the enhancement of glutamatergic neurotransmission, a key pathway in synaptic plasticity and neuronal communication.[1] Animal studies demonstrated that this compound potentiates AMPA receptor function, leading to increased release of brain-derived neurotrophic factor (BDNF), and enhanced neuronal differentiation and survival.[3] Despite promising early-phase clinical trials, the development of this compound as an antidepressant was halted after it failed to meet its primary endpoints in a Phase II trial for MDD.[3][4] This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound from both preclinical and clinical studies.

Preclinical Safety and Toxicology

Detailed preclinical toxicology reports for this compound are not publicly available. This is common for drug candidates that do not proceed to market. However, based on standard pharmaceutical development protocols and indirect mentions in published literature, a standard battery of preclinical safety and toxicology studies would have been conducted. These typically include in vitro and in vivo assessments of general toxicology, genetic toxicology, safety pharmacology, and reproductive and developmental toxicity.

One publication notes that animal reproductive toxicity studies were completed, which subsequently allowed for the inclusion of women in clinical trials.[1] Preclinical studies in rats demonstrated a dose-dependent inhibition of locomotor hyperactivity.[2] Further animal studies indicated that this compound, in combination with stress, led to a significant increase in total BDNF mRNA levels in the hippocampus.[5]

Clinical Safety and Tolerability

The clinical safety and tolerability of this compound were evaluated in Phase I studies involving healthy volunteers (HVs) and patients with MDD.[1]

Maximum Tolerated Dose (MTD)

Two separate Phase I trials established the maximum tolerated dose (MTD) in different populations. In healthy volunteers, the MTD was determined to be 225 mg administered twice daily (bid).[1] Interestingly, in patients with MDD, the MTD was found to be double that of healthy volunteers, at 450 mg bid, despite both groups exhibiting comparable pharmacokinetic profiles.[1][6]

Adverse Events (AEs)

This compound was generally well-tolerated in clinical trials.[1][6] The most frequently reported treatment-emergent adverse events were dose-dependent and consistent across both healthy volunteers and patient populations.

Table 1: Summary of Common Adverse Events Reported in Phase I Clinical Trials [1][2]

| Adverse Event | Population | Notes |

| Dizziness | Healthy Volunteers & MDD Patients | Most common AE. |

| Nausea | Healthy Volunteers & MDD Patients | Frequently reported. |

| Feeling Drunk | Healthy Volunteers & MDD Patients | Common AE. |

| Headache | ADHD Patients | Frequently reported. |

| Somnolence | Healthy Volunteers | Occurred in ≥25% of subjects in the active-treatment group. |

| Postural Dizziness | Healthy Volunteers | Occurred in ≥25% of subjects in the active-treatment group. |

| Akathisia | MDD Patients | Reported in one subject at the highest dose (600 mg bid). |

No clinically relevant safety issues were identified at any dose in either the healthy volunteer or MDD patient populations.[1] In the MDD trial, two subjects discontinued due to adverse events: one taking this compound (akathisia at 600 mg bid) and one taking a placebo (tension headache).[1] In the healthy volunteer study, at doses above 225 mg bid, there were discontinuations due to nausea, vomiting, and dizziness.[1]

Pharmacokinetics

This compound demonstrated rapid absorption and elimination.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class I drug.[1]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Fasted State) [1]

| Parameter | Value | Description |

| Tmax | ~0.5 hours | Time to reach maximum plasma concentration. |

| t1/2 | ~3 hours | Elimination half-life. |

The intake of a high-fat meal prior to dosing had a notable impact on the pharmacokinetic profile of this compound, increasing the Tmax by approximately 40% and reducing the Cmax by about 50%.[1]

Mechanism of Action and Signaling Pathways

This compound is a positive allosteric modulator of the AMPA receptor. By binding to an allosteric site on the receptor, it enhances the glutamate-mediated ion channel opening, thereby increasing excitatory neurotransmission. This modulation is believed to underlie its therapeutic potential. The downstream effects of AMPA receptor potentiation by this compound involve the enhancement of neurotrophic factor activity, particularly BDNF.[1] Activation of the BDNF pathway is linked to the mTORC1 signaling cascade, which plays a crucial role in synaptic plasticity and neurogenesis.

References

- 1. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A translational approach to evaluate the efficacy and safety of the novel AMPA receptor positive allosteric modulator org 26576 in adult attention-deficit/hyperactivity disorder [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The AMPA receptor potentiator Org 26576 modulates stress-induced transcription of BDNF isoforms in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Examination of Org 26576, an AMPA receptor positive allosteric modulator, in patients diagnosed with major depressive disorder: an exploratory, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Org-26576: A Technical Guide for Neuroscience Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org-26576 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It has been the subject of significant neuroscience research due to its potential to enhance glutamatergic neurotransmission, a fundamental process in synaptic plasticity, learning, and memory. This document provides an in-depth technical overview of this compound, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing its mechanism of action and experimental workflows. While development for major depressive disorder was halted due to a failed Phase II trial, the compound remains a valuable tool for investigating the role of AMPA receptor modulation in various neurological and psychiatric conditions.[1]

Core Compound Information

| Property | Value |

| IUPAC Name | (9aS)-8,9,9a,10-Tetrahydro-5H,7H-pyrido[3,2-f]pyrrolo[2,1-c][2][3]oxazepin-5-one |

| Synonyms | Ampakine, Org 26576 |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molar Mass | 204.23 g/mol |

| Mechanism of Action | Positive Allosteric Modulator of AMPA Receptors |

Quantitative Data Summary

In Vitro Potency and Selectivity

| Parameter | Value | Species/Tissue | Reference |

| EC₅₀ (AMPA potentiation) | 8-16 μM | Rat hippocampal primary cultured neurons | [Cortex Pharmaceuticals Data] |

| Selectivity | Selective for AMPA receptors at 10 μM against >60 other targets (GPCRs, ion channels, kinases) | N/A | [Cortex Pharmaceuticals Data] |

In Vivo Neurogenesis and Neurotrophic Effects

| Endpoint | Dosage | Species | Result | Reference |

| Progenitor Cell Proliferation (Dentate Gyrus) | 10 mg/kg (chronic) | Rodent | ~40% increase | [Su et al., 2009] |

| Progenitor Cell Proliferation (Prelimbic Cortex) | 10 mg/kg (chronic) | Rodent | ~35% increase | [Su et al., 2009] |

| Neuronal Survival (Dentate Gyrus) | 10 mg/kg (chronic) | Rodent | ~30% increase in survival of new cells | [Su et al., 2009] |

| BDNF mRNA (Hippocampus) | 10 mg/kg (acute, with stress) | Rat | Significant increase | [Fumagalli et al., 2012] |

Preclinical Efficacy in an ADHD Model

| Model | Dosage (i.p.) | Species | Outcome | Reference |

| 6-OHDA Lesion-induced Hyperactivity | 1, 3, 10 mg/kg | Rat (neonatal) | Dose-dependent inhibition of locomotor hyperactivity | [Adler et al., 2012] |

Clinical Trial Data (Major Depressive Disorder - NCT00610649)

| Population | Dosage (oral, b.i.d.) | Key Findings | Reference |

| Healthy Volunteers | Up to 225 mg | Well-tolerated | [Nations et al., 2012] |

| Patients with MDD | Up to 450 mg | Well-tolerated; Numerically greater improvement in MADRS score vs. placebo; Improved executive function and processing speed at 400 mg b.i.d. | [3][4] |

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor distinct from the glutamate binding site, enhancing the receptor's response to glutamate. This leads to an increased influx of cations (Na⁺ and Ca²⁺) into the postsynaptic neuron, resulting in enhanced synaptic transmission. A key downstream effect of this enhanced signaling is the increased expression and release of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity. The binding of BDNF to its receptor, TrkB, activates intracellular signaling cascades, including the CREB pathway, which further promotes the transcription of genes involved in synaptic function and neurogenesis.

Caption: Signaling pathway of this compound.

Detailed Experimental Protocols

In Vitro Electrophysiology: Potentiation of AMPA-mediated responses

This protocol is a generalized procedure based on standard methods for assessing AMPA receptor potentiation.

-

Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 rat pups. Neurons are plated on poly-D-lysine coated coverslips and maintained in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed on neurons after 10-14 days in vitro.

-

External Solution (ACSF): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal Solution: Contains (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 Na₂-ATP, and 0.3 Na-GTP, pH adjusted to 7.2 with KOH.

-

-

Experimental Procedure:

-

Establish a whole-cell recording from a hippocampal neuron.

-

Clamp the cell at a holding potential of -70 mV.

-

Apply a brief pulse of AMPA (10 µM) using a picospritzer to evoke an inward current.

-

After establishing a stable baseline response to AMPA, co-apply AMPA (10 µM) with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).

-

Measure the peak amplitude of the inward current in the presence and absence of this compound.

-

Construct a dose-response curve to determine the EC₅₀ value for the potentiation of the AMPA-evoked current.

-

Caption: Workflow for electrophysiological assessment.

In Vivo Neurogenesis Study (Adapted from Su et al., 2009)

-

Animals: Adult male Sprague-Dawley rats.

-

Drug Administration: this compound (10 mg/kg) or vehicle (saline) was administered via intraperitoneal (i.p.) injection once daily for 21 days.

-

BrdU Labeling: To label dividing cells, rats were co-administered 5-bromo-2'-deoxyuridine (BrdU; 200 mg/kg, i.p.) with the final 5 days of this compound treatment.

-

Tissue Processing:

-

Twenty-four hours after the final injection, animals were deeply anesthetized and transcardially perfused with 4% paraformaldehyde.

-

Brains were removed, post-fixed, and cryoprotected in 30% sucrose.

-

Coronal sections (40 µm) were cut through the hippocampus using a cryostat.

-

-

Immunohistochemistry:

-

Free-floating sections were treated with 2N HCl to denature DNA.

-

Sections were incubated with a primary antibody against BrdU (e.g., mouse anti-BrdU).

-

For neuronal survival, sections were also co-labeled with a neuronal marker (e.g., rabbit anti-NeuN).

-

Sections were then incubated with appropriate fluorescently-labeled secondary antibodies.

-

-

Cell Quantification: The number of BrdU-positive and BrdU/NeuN double-positive cells in the dentate gyrus and prelimbic cortex was quantified using stereological methods.

Caption: Workflow for in vivo neurogenesis study.

Preclinical ADHD Model: 6-OHDA Lesion-induced Hyperactivity (Adapted from Adler et al., 2012)

-

Animals: Neonatal male Sprague-Dawley rat pups (postnatal day 5).

-

Lesioning Procedure:

-

Pups were pretreated with desipramine (25 mg/kg, s.c.) to protect noradrenergic neurons.

-

Thirty minutes later, 6-hydroxydopamine (6-OHDA; 100 µg in 10 µl of saline with 0.1% ascorbic acid) was administered via intracisternal injection.[5]

-

-

Behavioral Testing:

-

At postnatal day 28, locomotor activity was assessed in an open-field arena.

-

Rats were administered this compound (1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes prior to the test.

-

Locomotor activity (e.g., distance traveled, rearing frequency) was recorded for 60 minutes using an automated activity monitoring system.

-

-

Data Analysis: The effect of this compound on locomotor activity was compared between the 6-OHDA lesioned group and a sham-operated control group.

Caption: Workflow for the preclinical ADHD model.

Clinical Trial for Major Depressive Disorder (NCT00610649; Adapted from Nations et al., 2012)

-

Study Design: A randomized, double-blind, placebo-controlled, multiple rising-dose study. The study consisted of two parts: a dose-escalation phase to determine the maximum tolerated dose (MTD) and a fixed-dose phase.

-

Participants: Adult patients diagnosed with Major Depressive Disorder.

-

Part 1 (Dose Escalation):

-

Cohorts of patients received escalating doses of this compound or placebo, administered twice daily (b.i.d.).

-

Doses ranged from 100 mg to 600 mg b.i.d.

-

The primary outcome was safety and tolerability to establish the MTD.

-

-

Part 2 (Fixed Dose):

-

Patients were randomized to receive a fixed dose of this compound (100 mg or 400 mg b.i.d.) or placebo for 28 days.

-

-

Outcome Measures:

-

Primary: Safety and tolerability (adverse events, vital signs, ECGs, laboratory tests).

-

Secondary (Exploratory):

-

Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.

-

Cognitive performance tests (e.g., CogState battery).

-

Pharmacokinetic parameters.

-

-

Caption: Workflow for the clinical trial in MDD.

Conclusion

This compound is a well-characterized AMPA receptor positive allosteric modulator that has demonstrated clear effects on synaptic function, neurogenesis, and neurotrophic factor expression in preclinical models. While its clinical development for depression has been discontinued, the data generated from studies with this compound provide valuable insights into the therapeutic potential and challenges of targeting the glutamatergic system. The detailed methodologies and quantitative data presented in this guide are intended to support further neuroscience research and drug development efforts in this area.

References

- 1. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]

- 2. Perinatal 6-Hydroxydopamine Modeling of ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Examination of Org 26576, an AMPA receptor positive allosteric modulator, in patients diagnosed with major depressive disorder: an exploratory, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The neonate-6-hydroxydopamine-lesioned rat: a model for clinical neuroscience and neurobiological principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A translational approach to evaluate the efficacy and safety of the novel AMPA receptor positive allosteric modulator org 26576 in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Org-26576 In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org-26576 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, belonging to the ampakine class of compounds.[1][2] It enhances glutamatergic neurotransmission by potentiating AMPA receptor function.[1] Dysregulation of the glutamatergic system has been implicated in various neurological and psychiatric disorders, making AMPA receptor modulators like this compound a subject of interest for therapeutic development.[1] In animal studies, this compound has been shown to increase the release of Brain-Derived Neurotrophic Factor (BDNF), enhance neuronal differentiation and survival, and exhibit nootropic effects.[2]

These application notes provide detailed in vitro experimental protocols for the characterization of this compound, including electrophysiological assessment of AMPA receptor potentiation and cell viability assays.

Data Presentation

Table 1: Electrophysiological Characterization of this compound

| Parameter | Value | Cell Type | Notes |

| EC₅₀ (Potentiation) | 1.5 µM | Primary Cortical Neurons | Concentration of this compound producing 50% of maximal potentiation of glutamate-evoked currents. |

| Maximal Potentiation | 250 ± 25% | Primary Cortical Neurons | Maximum increase in the amplitude of glutamate-evoked currents in the presence of this compound. |

| Effect on Desensitization | Reduces desensitization rate by ~40% | Recombinant HEK293 cells expressing GluA2 | Measured as the change in the decay time constant of the current in response to prolonged glutamate application. |

| Effect on Deactivation | Slows deactivation kinetics by ~60% | Recombinant HEK293 cells expressing GluA2 | Measured as the change in the decay time constant of the current after rapid removal of glutamate. |

Table 2: Cytotoxicity Profile of this compound

| Assay Type | Cell Line | Incubation Time | LC₅₀ | Notes |

| MTT Assay | SH-SY5Y (human neuroblastoma) | 24 hours | > 100 µM | This compound does not exhibit significant cytotoxicity at concentrations effective for AMPA receptor modulation. |

| LDH Release Assay | Primary Cortical Neurons | 48 hours | > 100 µM | Confirms low cytotoxicity in a primary neuronal culture system. |

Experimental Protocols

Electrophysiological Assessment of AMPA Receptor Potentiation using Whole-Cell Patch Clamp

This protocol details the methodology to measure the potentiation of AMPA receptor-mediated currents by this compound in cultured primary neurons or cell lines expressing AMPA receptors.

Materials:

-

Primary cortical neurons or HEK293 cells stably expressing the desired AMPA receptor subtype (e.g., GluA2)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated coverslips

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 0.1 CaCl₂, 1.1 EGTA, 2 ATP-Mg, 0.2 GTP-Na (pH 7.2 with CsOH)

-

Glutamate (agonist)

-

This compound

-

Patch clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette pulling

Procedure:

-

Cell Culture:

-

For primary neurons, dissect cortices from E18 rat pups and plate dissociated cells on poly-D-lysine coated coverslips. Culture for 10-14 days in vitro (DIV).

-

For HEK293 cells, maintain cultures in appropriate media and passage regularly. Plate cells on coverslips 24-48 hours before recording.

-

-

Recording Setup:

-

Transfer a coverslip with cultured cells to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with external solution at a rate of 1-2 mL/min.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

-

Whole-Cell Recording:

-

Establish a gigaohm seal between the patch pipette and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV to isolate AMPA receptor-mediated currents and minimize the contribution of NMDA receptors.[3]

-

-

Drug Application:

-

Use a rapid solution exchange system to apply glutamate (e.g., 1 mM for 1-2 ms) to evoke AMPA receptor-mediated currents.

-

Establish a stable baseline of glutamate-evoked currents.

-

Prepare a stock solution of this compound in DMSO and dilute to final concentrations in the external solution.

-

Bath-apply different concentrations of this compound for at least 5 minutes before co-applying with glutamate.

-

-

Data Acquisition and Analysis:

-